molecular formula C24H20N2O7S B2976673 Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 518330-70-6

Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B2976673
CAS RN: 518330-70-6
M. Wt: 480.49
InChI Key: AKTRGFBJGVUCFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. Attached to this core are several other groups, including a phenyl group, a sulfonylamino group, and a nitrophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups will have different electronic and steric effects, which could influence the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, it plays a role in the synthesis of peptides through carboxyl-group protection mechanisms, showcasing an alternative to traditional methods with certain advantages for selective removal after sulphone conversion by alkali treatment (Amaral, 1969). Moreover, this compound is utilized in creating dansyl derivatives for modifying peptides and proteins, indicating its importance in biochemistry for studying molecular interactions (Buchta & Fridkin, 1985).

Physicochemical Studies and Complex Formation

Research into the physicochemical properties of related sulfonylamino benzofuran carboxylates has led to insights into their acid-base characteristics, solubility, and chemical stability. Studies on complexes of Cu(II), Co(II), and Ni(II) with these ligands provide valuable information on their potential applications in coordination chemistry and materials science (Chekanova et al., 2014).

Biological Activities and Drug Development

Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their biological activities, including the potential as calcium channel blockers. Such studies are foundational in the development of new therapeutic agents, highlighting the compound's significance in medicinal chemistry (Atwal et al., 1987). Furthermore, the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via reactions involving similar compounds underscores the role of this class of chemicals in creating new pharmacologically active molecules (Gao et al., 2011).

Advanced Materials and Molecular Probes

The creation of fluorescent solvatochromic dyes involving derivatives of this compound exemplifies its utility in developing sophisticated molecular probes. These probes are instrumental in studying biological events and processes, demonstrating the compound's impact beyond traditional chemical synthesis into advanced materials science and bioengineering (Diwu et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could interact with biological targets in the body to exert its effects .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-3-32-24(27)22-19-13-17(10-12-20(19)33-23(22)16-7-5-4-6-8-16)25-34(30,31)21-14-18(26(28)29)11-9-15(21)2/h4-14,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTRGFBJGVUCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

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